3-Carboxy-2-fluorophenylboronic acid
Overview
Description
3-Carboxy-2-fluorophenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with a carboxyl group and a fluorine atom. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
The primary target of 3-Carboxy-2-fluorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, this compound, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, affects the carbon–carbon bond formation pathway . This leads to the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Its role in the suzuki–miyaura cross-coupling reaction suggests that it is readily prepared and relatively stable , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, contributing to various chemical reactions and processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant , can affect the performance of this compound. Additionally, the presence of other reactants and catalysts in the reaction environment can also impact the action of this compound .
Biochemical Analysis
Biochemical Properties
3-Carboxy-2-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center . Additionally, this compound can interact with enzymes and proteins that contain active sites capable of forming reversible covalent bonds with boronic acids, such as serine proteases .
Cellular Effects
It is known that boronic acids can influence cell signaling pathways, gene expression, and cellular metabolism by interacting with key biomolecules . For instance, this compound may inhibit or activate specific enzymes, leading to changes in metabolic flux and gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophilic groups present in enzymes and proteins . This interaction can result in enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . The compound is generally stable under standard storage conditions, but its activity may decrease over time due to hydrolysis or other degradation processes . Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, although the specific outcomes depend on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways . At high doses, it can cause toxic or adverse effects, such as enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes . Additionally, this compound can affect metabolite levels by altering the balance between synthesis and degradation pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the compound may be localized to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences . This localization can affect the compound’s activity and function, as it interacts with different biomolecules in various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carboxy-2-fluorophenylboronic acid typically involves the borylation of 3-Carboxy-2-fluorophenyl halides using boron reagents. One common method is the palladium-catalyzed borylation of 3-Carboxy-2-fluorophenyl bromide with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-Carboxy-2-fluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
Substituted Phenylboronic Acids: Formed from substitution reactions.
Scientific Research Applications
3-Carboxy-2-fluorophenylboronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
3-Carboxyphenylboronic acid: Lacks the fluorine substituent, which can influence reactivity and properties.
3-Fluorophenylboronic acid: Lacks the carboxyl group, affecting its solubility and reactivity.
4-Carboxy-2-fluorophenylboronic acid: Positional isomer with different reactivity due to the position of the carboxyl group.
Uniqueness: 3-Carboxy-2-fluorophenylboronic acid is unique due to the presence of both carboxyl and fluorine substituents on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
3-borono-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSFOCMCMFDBOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402533 | |
Record name | 3-CARBOXY-2-FLUOROPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-09-0 | |
Record name | 3-Borono-2-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-CARBOXY-2-FLUOROPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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